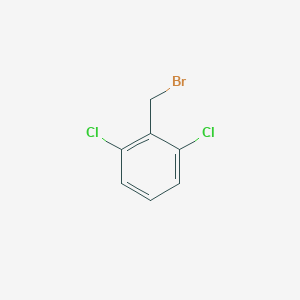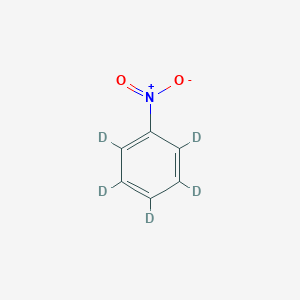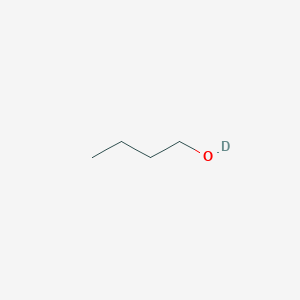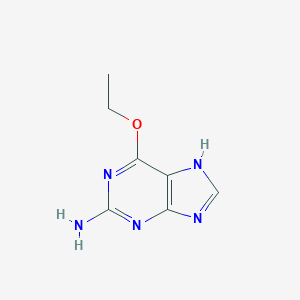
Bromure de 2,6-dichlorobenzylique
Vue d'ensemble
Description
2,6-Dichlorobenzyl bromide is an organic compound with the molecular formula C₇H₅BrCl₂. It is a colorless to pale yellow liquid that is primarily used as an intermediate in the synthesis of various bioactive molecules. This compound is notable for its applications in medicinal chemistry, particularly in the synthesis of active pharmaceutical ingredients such as vilanterol and isoconazole .
Applications De Recherche Scientifique
2,6-Dichlorobenzyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as an intermediate in the synthesis of bioactive compounds that can be used in biological studies.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
Target of Action
2,6-Dichlorobenzyl bromide (DCBB) is primarily used as a disinfectant . Its main targets are the cell membranes of bacteria, viruses, and fungi . By disrupting these cell membranes, DCBB inactivates or kills these microorganisms, thereby preventing their growth and spread .
Mode of Action
It’s known that dcbb interacts with its targets (cell membranes of bacteria, viruses, and fungi) by causing disruption . This disruption leads to the inactivation or death of these microorganisms .
Biochemical Pathways
It’s known that dcbb is used in the synthesis of bioactive molecules such as functionalized [1,4]-thiazines, 4,6-diarylpyrimidin-2(1h)-ones, and 2-benzyloxybenzamides . These molecules are likely to have various downstream effects, depending on their specific structures and functions.
Pharmacokinetics
It’s known that dcbb is a solid at room temperature , and it has a low solubility in water but is soluble in organic solvents such as ethanol, ether, and acetone . These properties could impact its bioavailability.
Result of Action
The primary result of DCBB’s action is the inactivation or death of bacteria, viruses, and fungi . This makes it an effective disinfectant. Additionally, DCBB is used in the synthesis of various bioactive molecules, suggesting that it could have a range of molecular and cellular effects depending on the specific context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DCBB. For instance, DCBB’s effectiveness as a disinfectant could be influenced by factors such as temperature, pH, and the presence of organic matter . Additionally, the synthesis of DCBB involves a photochemical process, suggesting that light conditions could also play a role .
Analyse Biochimique
Biochemical Properties
It is known that it can be used to prepare effective epoxide hydrolase inhibitors . These inhibitors can alleviate hypotension in mouse models with lipopolysaccharide deficiency . They have also been used in the synthesis of anti-HIV drugs based on difurylthiazine analogs .
Molecular Mechanism
The molecular mechanism of 2,6-Dichlorobenzyl bromide involves a free radical reaction. The compound NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen atom to form succinimide (SH). Then, 2,6-Dichlorobenzyl bromide reacts with NBS to continue the reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the synthesis of 2,6-Dichlorobenzyl bromide has been optimized to achieve a conversion rate of up to 98.1% with a yield of 91.4% . The process involves selective benzylic bromination of 2,6-dichlorotoluene with H2O2 as an oxidant and HBr as a bromine source in a microchannel reactor under light irradiation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,6-Dichlorobenzyl bromide is typically synthesized through the benzylic bromination of 2,6-dichlorotoluene. This process can be carried out using different methods:
Photochemical Bromination: This method involves the use of hydrobromic acid and hydrogen peroxide as reagents in a microchannel reactor under light irradiation.
Radical Bromination: This method uses bromine in the presence of a free radical initiator or under light irradiation.
Industrial Production Methods: In industrial settings, the preparation of 2,6-dichlorobenzyl bromide often involves continuous flow processes. These processes utilize in situ generated bromine and are designed to be cost-effective, sustainable, and safe. The use of microstructured photochemical reactors allows for efficient mass utilization and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dichlorobenzyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. These reactions typically occur under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2,6-dichlorobenzyl alcohol, 2,6-dichlorobenzyl cyanide, and various amines.
Oxidation Products: Oxidation can yield 2,6-dichlorobenzaldehyde or 2,6-dichlorobenzoic acid.
Comparaison Avec Des Composés Similaires
2,6-Dichlorobenzyl bromide can be compared with other similar compounds, such as:
2,4-Dichlorobenzyl bromide: This compound has similar reactivity but differs in the position of the chlorine atoms on the benzene ring.
2,6-Difluorobenzyl bromide: This compound has fluorine atoms instead of chlorine, which can affect its reactivity and applications.
2,6-Dichlorobenzyl alcohol: This compound is an alcohol derivative and has different chemical properties and reactivity compared to the bromide.
The uniqueness of 2,6-dichlorobenzyl bromide lies in its specific substitution pattern and its utility as an intermediate in the synthesis of various bioactive molecules.
Propriétés
IUPAC Name |
2-(bromomethyl)-1,3-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFGFQUSSYSWNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174392 | |
| Record name | Benzene, 2-(bromomethyl)-1,3-dichloro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals with a pungent odor; [Alfa Aesar MSDS] | |
| Record name | alpha-Bromo-2,6-dichlorotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20176 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
20443-98-5 | |
| Record name | 2,6-Dichlorobenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20443-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromomethyl-2,6-dichlorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020443985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20443-98-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93898 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2-(bromomethyl)-1,3-dichloro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alpha-bromo-2,6-dichlorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BROMOMETHYL-2,6-DICHLOROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP9K6Y018H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using a microchannel reactor for the synthesis of 2,6-Dichlorobenzyl bromide?
A1: Traditional batch reactors pose safety risks when synthesizing 2,6-Dichlorobenzyl bromide due to the potential for explosions when using hydrogen peroxide and hydrobromic acid. Utilizing a microchannel reactor offers a safer and greener alternative []. The enhanced heat and mass transfer within the microchannels allow for precise control of reaction conditions, minimizing unwanted side reactions and improving the yield of 2,6-Dichlorobenzyl bromide. For example, researchers achieved a 91.4% yield of 2,6-Dichlorobenzyl bromide using this method, highlighting the effectiveness of microchannel reactors for this synthesis [].
Q2: Why is 2,6-Dichlorobenzyl bromide particularly reactive in esterification reactions compared to other benzyl halides?
A2: The presence of two chlorine atoms at the 2 and 6 positions of the benzene ring in 2,6-Dichlorobenzyl bromide significantly influences its reactivity. These chlorine atoms exert a combined electron-withdrawing effect, making the benzylic carbon more electrophilic. This enhanced electrophilicity makes 2,6-Dichlorobenzyl bromide highly reactive in nucleophilic substitution reactions, such as esterification, even in the presence of weaker bases like sodium carbonate []. This reactivity is particularly advantageous in synthesizing esters of compounds like Leucovorin and folic acid, where side reactions involving the pteridine moiety can occur with less reactive benzyl halides [].
Q3: Can you elaborate on the spectroscopic characterization of 2,6-Dichlorobenzyl bromide, specifically regarding its Nuclear Quadrupole Resonance (NQR) properties?
A3: Research has focused on investigating the Zeeman effect on both 35Cl and 79Br NQR frequencies in 2,6-Dichlorobenzyl bromide [, ]. This spectroscopic technique provides insights into the electronic environment and molecular structure surrounding the chlorine and bromine nuclei. By studying the Zeeman perturbed NQR spectra, researchers can gain valuable information about the electric field gradients and asymmetry parameters at the nuclear sites, furthering our understanding of the compound's structural and bonding characteristics.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















